molecular formula C18H12F3Ga B13142967 Tris(4-fluorophenyl)gallane CAS No. 58448-00-3

Tris(4-fluorophenyl)gallane

Katalognummer: B13142967
CAS-Nummer: 58448-00-3
Molekulargewicht: 355.0 g/mol
InChI-Schlüssel: KXHNDHHCYXLJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(4-fluorophenyl)gallium is an organometallic compound with the chemical formula C18H12F3Ga It is composed of a gallium atom bonded to three 4-fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)gallium can be synthesized through the reaction of gallium trichloride with 4-fluorophenyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

GaCl3+3C6H4FLiGa(C6H4F)3+3LiCl\text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{F} \text{Li} \rightarrow \text{Ga}(\text{C}_6\text{H}_4\text{F})_3 + 3 \text{LiCl} GaCl3​+3C6​H4​FLi→Ga(C6​H4​F)3​+3LiCl

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Tris(4-fluorophenyl)gallium can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction: The gallium center can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to substitute the fluorine atoms.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Tris(4-fluorophenyl)gallium has several applications in scientific research:

    Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.

Wirkmechanismus

The mechanism by which tris(4-fluorophenyl)gallium exerts its effects depends on the specific application. In catalysis, the gallium center can coordinate with substrates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reaction being catalyzed.

Vergleich Mit ähnlichen Verbindungen

  • Tris(4-chlorophenyl)gallium
  • Tris(4-bromophenyl)gallium
  • Tris(4-methylphenyl)gallium

Comparison: Tris(4-fluorophenyl)gallium is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity and applications in various fields.

Eigenschaften

CAS-Nummer

58448-00-3

Molekularformel

C18H12F3Ga

Molekulargewicht

355.0 g/mol

IUPAC-Name

tris(4-fluorophenyl)gallane

InChI

InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI-Schlüssel

KXHNDHHCYXLJCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)[Ga](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.